molecular formula C20H19NO4 B11196782 Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11196782
M. Wt: 337.4 g/mol
InChI Key: LKDMKBVXEISXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with maleic anhydride to form the corresponding ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate. This intermediate is then subjected to further reactions to introduce the benzyl group at the 3-position of the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C20H19NO4/c1-2-25-20(24)15-8-10-17(11-9-15)21-18(22)13-16(19(21)23)12-14-6-4-3-5-7-14/h3-11,16H,2,12-13H2,1H3

InChI Key

LKDMKBVXEISXJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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